molecular formula C19H23NO3 B2455848 (1S,4S)-N-(4-acetylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 385786-76-5

(1S,4S)-N-(4-acetylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B2455848
CAS No.: 385786-76-5
M. Wt: 313.397
InChI Key: YYZRXYBGIXILTB-UHFFFAOYSA-N
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Description

(1S,4S)-N-(4-acetylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a useful research compound. Its molecular formula is C19H23NO3 and its molecular weight is 313.397. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-acetylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-12(21)13-5-7-14(8-6-13)20-16(23)19-10-9-18(4,15(22)11-19)17(19,2)3/h5-8H,9-11H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZRXYBGIXILTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C23CCC(C2(C)C)(C(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of the Compound

Chemical Structure : The compound is characterized by a bicyclic structure with a carboxamide functional group and an acetylphenyl moiety. This unique structure may influence its biological activity.

Biological Activity

  • Antimicrobial Properties : Compounds with similar bicyclic structures have been studied for their antimicrobial properties. They often exhibit activity against various bacteria and fungi, potentially making them candidates for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Some derivatives of bicyclic compounds have shown anti-inflammatory properties. This could be relevant for conditions such as arthritis or other inflammatory diseases.
  • Cytotoxic Activity : Certain bicyclic amides have demonstrated cytotoxic effects on cancer cell lines in vitro. This suggests that the compound may have potential as an anticancer agent, although specific studies would be needed to confirm this for the compound .
  • Neurological Effects : Some compounds with similar structures have been explored for their neuroprotective effects, indicating potential applications in treating neurodegenerative diseases.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study published in a pharmacological journal examined the antimicrobial efficacy of various bicyclic compounds, finding that modifications to the bicyclic structure can enhance activity against resistant strains of bacteria.
  • Research on Anti-inflammatory Properties : Another study focused on a series of bicyclic amides and their impact on inflammatory pathways in cellular models, demonstrating significant reductions in pro-inflammatory cytokines.
  • Cytotoxicity Assays : Research involving cytotoxicity assays has shown that some bicyclic compounds can induce apoptosis in cancer cells, with mechanisms involving mitochondrial pathways being a common theme.

Data Table

Biological ActivityRelated CompoundsObservations
AntimicrobialBicyclic amidesEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatorySimilar structuresReduced cytokine levels in vitro
CytotoxicityBicyclic derivativesInduced apoptosis in various cancer cell lines
NeuroprotectiveRelated bicyclicsPotential benefits in models of neurodegeneration

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